molecular formula C20H32O5 B018111 8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid CAS No. 103301-70-8

8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid

Cat. No.: B018111
CAS No.: 103301-70-8
M. Wt: 352.5 g/mol
InChI Key: GWRXSUUNZUWJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,11,12-Trihydroxyeicosa-5,9,14,17-tetraenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Hydroxyeicosatetraenoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

103301-70-8

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(5E,9E,14E,17E)-8,11,12-trihydroxyicosa-5,9,14,17-tetraenoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-4-5-6-10-13-18(22)19(23)16-15-17(21)12-9-7-8-11-14-20(24)25/h3-4,6-7,9-10,15-19,21-23H,2,5,8,11-14H2,1H3,(H,24,25)/b4-3+,9-7+,10-6+,16-15+

InChI Key

GWRXSUUNZUWJCL-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/C/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)O)O

SMILES

CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O

Canonical SMILES

CCC=CCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)O)O

Synonyms

8,11,12-trihydroxyeicosa-5,9,14,17-tetraenoic acid
trioxilin A4

Origin of Product

United States

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